Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a disulfide bond and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate typically involves multiple steps, including the formation of the disulfide bond and the introduction of the methoxy group. Common synthetic routes may include:
Formation of the Disulfide Bond: This can be achieved through the oxidation of thiol precursors under mild conditions using oxidizing agents such as hydrogen peroxide or iodine.
Introduction of the Methoxy Group: This step often involves the methylation of a hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Dithiothreitol, sodium borohydride
Substitution: Sodium ethoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate involves its interaction with molecular targets through its disulfide bond and methoxy group. The disulfide bond can undergo redox reactions, modulating the activity of enzymes and proteins involved in oxidative stress and cellular signaling pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-4-(3-methoxy-3-oxoprop-1-enyl)benzoate
- Methyl 3-[5-(3-methoxy-3-oxoprop-1-enyl)furan-2-yl]prop-2-enoate
- Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
Uniqueness
Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate is unique due to its combination of a disulfide bond and a methoxy group, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo redox reactions and participate in various chemical transformations makes it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4S2/c1-23-19(21)13-7-15-3-9-17(10-4-15)25-26-18-11-5-16(6-12-18)8-14-20(22)24-2/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHBBSNMUBIDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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